N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide
Description
N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide is an organic compound characterized by the presence of an amide linkage between a substituted nitrophenyl group and a dimethoxybenzamide moiety
Properties
IUPAC Name |
N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-14(18(20)21)13(16)7-10/h3-8H,16H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXFBUZKTVPDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,5-dimethoxybenzoic acid and 3-amino-4-nitroaniline.
Amide Bond Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated ester then reacts with 3-amino-4-nitroaniline to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to introduce various functional groups.
Oxidation: The compound can also undergo oxidation reactions, where the amino group is converted to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products
Reduction: N-(3-amino-4-aminophenyl)-3,5-dimethoxybenzamide.
Substitution: this compound derivatives with various acyl or sulfonyl groups.
Oxidation: N-(3-amino-4-nitrosophenyl)-3,5-dimethoxybenzamide.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes that interact with nitroaromatic compounds.
Medicine
This compound has potential applications in medicinal chemistry as a scaffold for designing new drugs. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into various materials.
Mechanism of Action
The mechanism by which N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-4-nitrophenyl)-3,4-dimethoxybenzamide: Similar structure but with a different substitution pattern on the benzamide ring.
N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide linkage.
N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzylamine: Features an amine group instead of an amide linkage.
Uniqueness
N-(3-amino-4-nitrophenyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings allows for fine-tuning of its properties for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
